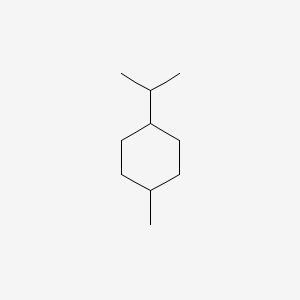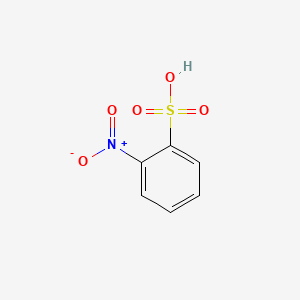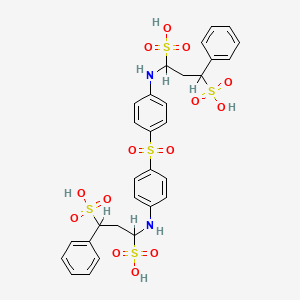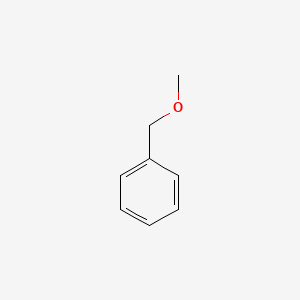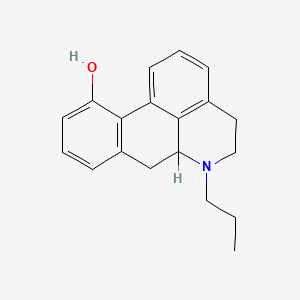
11-Hydroxy-N-n-propylnoraporphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Hydroxy-N-propylnoraporphine is a synthetic compound belonging to the aporphine class of alkaloids It is structurally related to apomorphine and has been studied for its potential pharmacological properties, particularly its interactions with dopamine receptors
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-Hydroxy-N-propylnoraporphine typically involves multiple steps starting from thebaine. One of the key steps includes the palladium-catalyzed reduction of vinyl trifluoromethanesulfonates to alkenes. The synthesis also involves the use of boron tribromide for dehydroxylation and subsequent substitution reactions .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting involves careful control of reaction conditions, including temperature, solvent choice, and the use of catalysts. The overall yield of the synthesis from thebaine is relatively low, indicating the need for optimization in an industrial context .
Analyse Chemischer Reaktionen
Types of Reactions: 11-Hydroxy-N-propylnoraporphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the hydroxyl group or other functional groups present in the molecule.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or sulfonates are used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying the synthesis and reactivity of aporphine derivatives.
Biology: The compound is used in research to understand its interactions with biological receptors, particularly dopamine receptors.
Industry: While not widely used industrially, its synthesis and reactivity provide insights into the production of related compounds
Wirkmechanismus
The mechanism of action of 11-Hydroxy-N-propylnoraporphine involves its interaction with dopamine receptors. It acts as a dopamine receptor agonist, particularly targeting the D2 receptor subtype. This interaction modulates the release of dopamine in the brain, influencing various neurological processes. The compound’s effects are mediated through the activation of intracellular signaling pathways associated with dopamine receptors .
Similar Compounds:
Apomorphine: A well-known dopamine agonist with similar structural features.
N-n-propylnorapomorphine: Another derivative with potent dopaminergic activity.
2-Fluoro-11-hydroxy-N-propylnoraporphine: A fluorinated analog with potential therapeutic applications .
Uniqueness: 11-Hydroxy-N-propylnoraporphine is unique due to its specific hydroxylation pattern and its high affinity for dopamine receptors. This makes it a valuable compound for studying dopaminergic signaling and developing potential therapeutic agents .
Eigenschaften
CAS-Nummer |
64781-19-7 |
|---|---|
Molekularformel |
C19H21NO |
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol |
InChI |
InChI=1S/C19H21NO/c1-2-10-20-11-9-13-5-3-7-15-18(13)16(20)12-14-6-4-8-17(21)19(14)15/h3-8,16,21H,2,9-12H2,1H3 |
InChI-Schlüssel |
WZJSIHGOLMMBAL-UHFFFAOYSA-N |
SMILES |
CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=CC=C4)O |
Kanonische SMILES |
CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=CC=C4)O |
Synonyme |
11-hydroxy-N-(n-propyl)noraporphine 11-hydroxy-N-(n-propyl)noraporphine hydrochloride, (R)-isomer 11-hydroxy-N-(n-propyl)noraporphine hydrochloride, (S)-isomer 11-hydroxy-N-(n-propyl)noraporphine hydroiodide 11-hydroxy-N-(n-propyl)noraporphine hydroiodide, (+-)-isomer 11-hydroxy-N-(n-propyl)noraporphine, (+-)-isomer 11-hydroxy-N-(n-propyl)noraporphine, (R)-isomer 11-hydroxy-N-(n-propyl)noraporphine, (S)-isomer 11-hydroxy-N-n-propylnorapomorphine 11-hydroxy-N-n-propylnoraporphine 11-OH-NPa |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![10,13-dimethyl-17-[1-[2-(3-methylbutan-2-yl)cyclopropyl]ethyl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1195927.png)
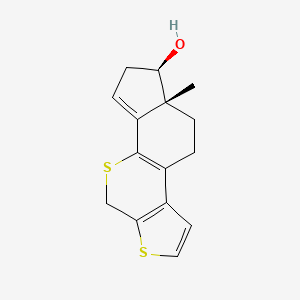
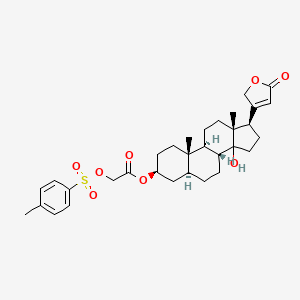

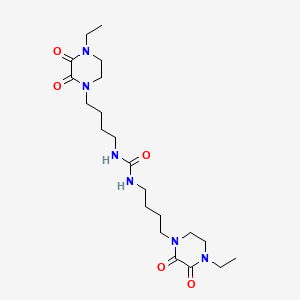
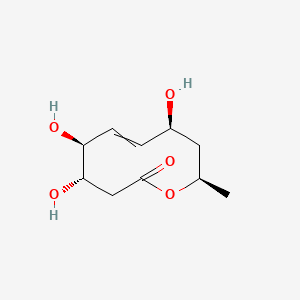
![4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine](/img/structure/B1195933.png)
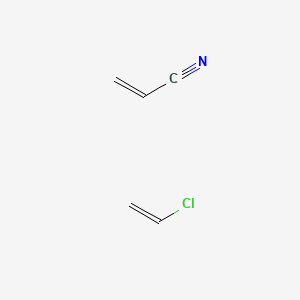
![8-({3-[({3-[(4,6,8-Trisulfonaphthalen-1-yl)carbamoyl]phenyl}carbamoyl)amino]benzoyl}amino)naphthalene-1,3,5-trisulfonic acid](/img/structure/B1195938.png)
